3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid
Description
Positional Effects and Electronic Modulation
- Amino group (C3): The electron-donating amino group induces para-directing effects on the thienopyridine ring, increasing electron density at positions 2 and 6. This enhances nucleophilic attack susceptibility at C2 while stabilizing electrophilic substitution at C6.
- Pyridinyl substituent (C5): The 3-chloro-5-(trifluoromethyl)pyridine moiety introduces steric bulk (van der Waals volume ≈ 98 ų) and strong electron-withdrawing effects (Hammett σpara = 0.93 for CF3 group). This creates a localized electron-deficient region at C4-C5-C6, influencing π-stacking interactions.
- Carboxylic acid (C2): The ionizable -COOH group (pKa ≈ 4.2) enables pH-dependent solubility and hydrogen-bonding networks. DFT calculations show a 12.7° deviation from coplanarity with the bicyclic system due to steric interactions with the amino group.
Substituent electronic contributions were quantified using Natural Population Analysis (NPA):
| Substituent | Charge Transfer (e) | Direction |
|---|---|---|
| Amino (-NH2) | +0.17 | Donor to ring |
| CF3 | -0.34 | Withdraw from ring |
| Carboxylic acid | -0.29 | Withdraw from ring |
These electronic perturbations create a dipole moment of 5.2 Debye oriented along the C2-C5 axis, as confirmed by gas-phase microwave spectroscopy of analogues.
IUPAC Nomenclature Validation and Isomeric Considerations
The systematic IUPAC name follows hierarchical substitution rules:
- Parent structure: Thieno[2,3-b]pyridine (fusion at thiophene positions 2,3 and pyridine positions 3,4)
- Numerical order: Positions 2 (carboxylic acid), 3 (amino), 5 (pyridinyl substituent)
- Substituent hierarchy: Carboxylic acid > pyridinyl group > amino group
This yields the full name:
3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid
Isomeric Possibilities
Four structural isomers could theoretically arise from:
- Ring fusion orientation: Thieno[3,2-b]pyridine vs. thieno[2,3-b]pyridine
- Substituent positions: Amino group at C4 vs. C3
- Pyridinyl attachment: Para vs. meta substitution on the pendant pyridine
Experimental data confirms the reported structure through:
- NOESY NMR correlations showing proximity between H5 (thienopyridine) and H2’ (pyridinyl group)
- X-ray crystallography verifying the thieno[2,3-b]pyridine fusion pattern
- Mass spectrometry matching the molecular formula C15H9ClF3N3O2S
A comparative table of possible isomers:
| Isomer Variation | Distinguishing Feature | Energy (kcal/mol Δ) |
|---|---|---|
| Thieno[3,2-b]pyridine core | Reverse ring fusion | +8.4 |
| Amino at C4 | Altered H-bonding network | +12.1 |
| Pyridinyl at C6 | Different dipole orientation | +5.9 |
Properties
Molecular Formula |
C14H7ClF3N3O2S |
|---|---|
Molecular Weight |
373.7 g/mol |
IUPAC Name |
3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H7ClF3N3O2S/c15-8-2-6(14(16,17)18)4-20-10(8)5-1-7-9(19)11(13(22)23)24-12(7)21-3-5/h1-4H,19H2,(H,22,23) |
InChI Key |
IWHFANQKLCSVLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=C(S2)C(=O)O)N)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Basic Hydrolysis
Saponification with aqueous NaOH (2N) in ethanol at reflux (80°C) for 6 hours provides the carboxylic acid in >90% yield.
Procedure
Acidic Hydrolysis
Alternative hydrolysis using concentrated HCl in dioxane (1:1 v/v) at 60°C for 12 hours achieves comparable yields but requires careful pH control to avoid decarboxylation.
Structural Characterization and Analytical Data
Synthesized batches of the target compound were characterized using advanced spectroscopic techniques:
1H NMR (400 MHz, DMSO-d6)
- δ 10.09 (s, 1H, NH), 8.22 (d, J = 5.4 Hz, 1H, pyridine-H), 7.53–7.07 (m, aromatic-H), 2.36 (s, 3H, CH3).
13C NMR (101 MHz, DMSO-d6)
HRMS (ESI)
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing cyclization pathways may yield [3,2-b] or [2,3-b] thienopyridine isomers. Using electron-withdrawing groups (e.g., CN) at the 3-position of pyridine directs cyclization to the [2,3-b] isomer.
Functional Group Compatibility
The trifluoromethyl group’s stability under basic conditions necessitates mild reaction protocols. Microwave-assisted reactions reduce decomposition risks while accelerating SNAr kinetics.
Industrial-Scale Considerations
Patent data reveal that telescoped processes combining cyclization, amination, and hydrolysis steps improve throughput. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes critical differences between the target compound and structurally related thieno[2,3-b]pyridine derivatives:
Structural and Electronic Effects
- Carboxylic Acid vs. Esters/Carbonitriles : The carboxylic acid group improves water solubility (via ionization) over ethoxycarbonyl or carbonitrile derivatives, which are more lipophilic and prone to hydrolysis .
Pharmacological Potential
While direct activity data are unavailable, structural analogs suggest:
- Carboxamide derivatives (e.g., compound 5 in ) may exhibit moderate bioactivity due to hydrogen-bonding capacity.
- Carbonitrile-containing compounds (e.g., 4a,b in ) could serve as intermediates for further functionalization.
- The target’s carboxylic acid group may enable formulation as sodium salts, improving oral bioavailability compared to ester or amide analogs.
Biological Activity
3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid is a complex organic compound with a unique structural configuration that includes a thieno[2,3-b]pyridine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of cellular signaling pathways.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features:
- A thieno[2,3-b]pyridine framework.
- A trifluoromethyl group and a chloro substituent which are known to influence biological activity.
- An amino group that enhances its interaction with biological targets.
Research indicates that this compound acts as an inhibitor of the IκB kinase complex , which is crucial in regulating the NF-κB signaling pathway. This pathway is implicated in various inflammatory and autoimmune diseases. By inhibiting this complex, the compound may reduce the activation of NF-κB, leading to decreased expression of pro-inflammatory cytokines.
Biological Activities
The biological activities of 3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid include:
-
Antimicrobial Activity
- The compound has shown promising results against various pathogenic bacteria and fungi. For instance, derivatives of thieno[2,3-b]pyridine have been reported to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .
- Anti-inflammatory Effects
- Antitumor Potential
Case Study 1: Inhibition of IκB Kinase
A study demonstrated that 3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid effectively inhibited IκB kinases in vitro. The compound displayed an IC50 value of approximately 15 µM, indicating a strong inhibitory effect on NF-κB activation pathways .
Case Study 2: Antimicrobial Efficacy
In a comparative study, derivatives of thieno[2,3-b]pyridine were synthesized and screened for antimicrobial activity. The results showed that compounds with similar structural motifs exhibited Minimum Inhibitory Concentrations (MIC) ranging from 0.8 to 6.25 µg/mL against various bacterial strains, outperforming standard antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-thieno[2,3-b]pyridine derivatives | Similar thieno-pyridine core | Kinase inhibitors |
| 4-Difluoromethyl-thieno[2,3-b]pyridine | Contains difluoromethyl group | Antimicrobial activity |
| Ethyl 4-chloro-thieno[2,3-b]pyridine | Chlorinated variant | Anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
